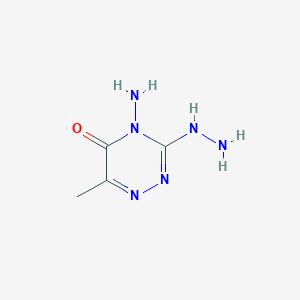

4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one

Vue d'ensemble

Description

“4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one” is a chemical compound with the molecular formula C4H8N6O . It’s a derivative of 1,2,4-triazine, a class of heterocyclic compounds that have attracted attention due to their diverse applications in medicinal chemistry .

Synthesis Analysis

The synthesis of 1,2,4-triazine derivatives like “4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one” involves various types of chemical reactions such as alkylation, acylation, aroylation, elimination, substitution, acidic/basic hydrolysis, oxidation, cyclocondensation, cycloaddition, phosphorylation, and complexation reactions .Molecular Structure Analysis

The molecular structure of “4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one” can be found in databases like PubChem . Detailed structural insights and vibrational assignments can be obtained using multi-spectroscopic techniques such as NMR, FT-IR, FT-Raman, and UV-vis along with quantum chemical calculations .Chemical Reactions Analysis

The chemical reactivity of “4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one” can be studied through various reactions such as alkylation, acylation, aroylation, elimination, substitution, acidic/basic hydrolysis, oxidation, cyclocondensation, cycloaddition, phosphorylation, and complexation .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one” can be found in databases like PubChem . These databases provide information about its structure, chemical names, classification, patents, literature, biological activities, and more .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

AHMT serves as a precursor in the synthesis of various heterocyclic compounds. A notable reaction is its cascade reaction with triethyl orthoacetate, which leads to the formation of several triazolo-triazine derivatives . These compounds are of interest due to their potential biological activities and as frameworks for constructing bioactive molecules.

Selective Adsorption of Metals

Modified graphene oxide with AHMT has shown greatly enhanced selective adsorption of gallium (Ga) from aqueous solutions . This application is significant for environmental protection and resource utilization, particularly in the recovery of Ga from industrial residues.

Development of Bioactive Molecules

AHMT derivatives have been explored for their potential as bioactive molecules. They have shown promise as inhibitors of adenosine A2a receptors, neuroprotectors, antitumor agents, and herbicides . This versatility makes AHMT a valuable scaffold in medicinal chemistry.

Sensor Development

AHMT has been utilized in the development of highly selective sensors. For instance, it has been used as a selective material for the detection of copper (II) ions in solution, demonstrating its utility in environmental monitoring and analytical chemistry .

Organic Synthesis

In organic synthesis, AHMT can undergo various reactions to form new compounds with potential applications in different fields. Its reactivity with ortho esters, for example, has been proposed as a mechanism for the alkylation of amino-substituted triazolo-triazines .

Agricultural Chemistry

AHMT derivatives have been investigated for their use in agricultural chemistry, particularly as herbicides . The triazine ring, a common motif in many herbicides, suggests that AHMT can be a key intermediate in the development of new agrochemicals.

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that various derivatives of the [1,2,4]triazolo[1,5-a][1,3,5]triazine heterocyclic system, to which this compound belongs, have been shown to be inhibitors of adenosine a2a receptors . These receptors play a crucial role in various physiological processes, including neurotransmission and regulation of blood flow .

Mode of Action

The compound undergoes a cascade reaction with triethyl orthoacetate. The initially formed 7-amino-substituted 3-methyl [1,2,4]triazolo[4,3-a][1,3,5]triazin-5(1H)-ones undergo a Dimroth-type rearrangement, forming 5-amino-substituted 2-methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7(3H)-ones . These then undergo alkylation at three positions .

Biochemical Pathways

Given its structural similarity to other triazine derivatives, it may influence pathways involving adenosine a2a receptors .

Result of Action

Similar compounds have shown potential as neuroprotectors, antitumor agents, and herbicides .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one. For instance, the compound’s reaction with triethyl orthoacetate is temperature-dependent

Propriétés

IUPAC Name |

4-amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N6O/c1-2-3(11)10(6)4(7-5)9-8-2/h5-6H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFPBWZQPPESLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N(C1=O)N)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401811 | |

| Record name | 4-amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

16.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26670860 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-Amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one | |

CAS RN |

89124-32-3 | |

| Record name | 4-amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1275702.png)

![4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275706.png)